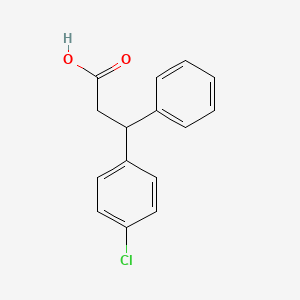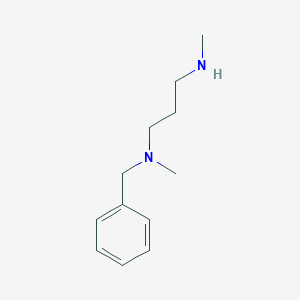
1-(6-甲氧基-1H-吲哚-3-基)乙酮
描述
1-(6-Methoxy-1H-indol-3-yl)ethanone, also known as 6-methoxyindole-3-acetone, is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile compound that can be synthesized in a number of ways, and has been found to have a wide range of biochemical and physiological effects in lab experiments.
科学研究应用
化学结构和计算研究
- 化合物"1-(6-甲氧基-1H-吲哚-3-基)乙酮"及类似大麻素已通过FTIR、UV-Vis、多核NMR光谱和单晶X射线衍射方法进行表征。计算研究包括密度泛函理论(DFT)和时变密度泛函理论方法已用于优化几何构型和预测电子光谱,有助于理解这些化合物的化学性质 (Nycz et al., 2010)。
合成和分析化学
- 该化合物已作为合成致幻色胺途径研究的一部分合成。通过ESI-MS-MS和ESI-TOF-MS等技术对其进行表征,可以深入了解其化学结构和在药物化学中的潜在应用 (Brandt et al., 2004)。
药理应用
- 1-(6-甲氧基-1H-吲哚-3-基)乙酮的衍生物已被探索作为中枢神经系统NMDA受体和σ受体的潜在配体,表明它们在神经学治疗的发展中的相关性 (Gitto et al., 2014)。
抗菌活性
- 包括与1-(6-甲氧基-1H-吲哚-3-基)乙酮结构相关的新型吲哚衍生物已显示出抗菌活性。它们的合成和表征可以为新型抗菌和抗真菌剂的开发提供见解 (Nagarapu & Pingili, 2014)。
光谱性质
- 对与1-(6-甲氧基-1H-吲哚-3-基)乙酮相关的双吲哚衍生物的研究已进行,以了解它们的能量和光谱特性,这对于开发褪黑素受体配体至关重要 (Al-Wabli et al., 2017)。
合成技术和催化
- 涉及Stobbe缩合等反应的高效合成技术已针对与1-(6-甲氧基-1H-吲哚-3-基)乙酮结构类似的化合物进行开发。这些研究有助于推动合成有机化学和催化的发展 (Mosslemin & Movahhed, 2012)。
未来方向
作用机制
Target of Action
Indole derivatives, which include 3-acetyl-6-methoxyindole, are known to interact with a variety of cellular targets due to their versatile structure . They play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological responses . The exact interaction of 3-Acetyl-6-methoxyindole with its targets and the resulting changes would require further investigation.
Biochemical Pathways
5-methoxyindole metabolites of L-tryptophan, a related compound, have been shown to control COX-2 expression at the transcriptional level .
Pharmacokinetics
Indole derivatives are generally well-absorbed and widely distributed in the body . The metabolism of indole compounds often involves cytochrome P450 enzymes .
Result of Action
Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
生化分析
Biochemical Properties
1-(6-Methoxy-1H-indol-3-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of 1-(6-methoxy-1H-indol-3-yl)ethanone to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
1-(6-Methoxy-1H-indol-3-yl)ethanone has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, 1-(6-methoxy-1H-indol-3-yl)ethanone can alter the expression of certain genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 1-(6-methoxy-1H-indol-3-yl)ethanone involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can lead to changes in gene expression and subsequent cellular responses. Additionally, 1-(6-methoxy-1H-indol-3-yl)ethanone can modulate the activity of transcription factors, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(6-methoxy-1H-indol-3-yl)ethanone can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1-(6-methoxy-1H-indol-3-yl)ethanone is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to 1-(6-methoxy-1H-indol-3-yl)ethanone has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of 1-(6-methoxy-1H-indol-3-yl)ethanone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anti-tumor activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen .
Metabolic Pathways
1-(6-Methoxy-1H-indol-3-yl)ethanone is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s interaction with cofactors, such as NADPH, is also crucial for its metabolic processing .
Transport and Distribution
Within cells and tissues, 1-(6-methoxy-1H-indol-3-yl)ethanone is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, it has been observed to bind to albumin in the bloodstream, facilitating its transport to various tissues .
Subcellular Localization
The subcellular localization of 1-(6-methoxy-1H-indol-3-yl)ethanone affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
属性
IUPAC Name |
1-(6-methoxy-1H-indol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7(13)10-6-12-11-5-8(14-2)3-4-9(10)11/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIXPKAQNPGEGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544175 | |
| Record name | 1-(6-Methoxy-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99532-52-2 | |
| Record name | 1-(6-Methoxy-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-(6-methoxy-1H-indol-3-yl)ethanone in the synthesis of ochromianine?
A1: 1-(6-methoxy-1H-indol-3-yl)ethanone serves as a crucial building block in the synthesis of ochromianine. It undergoes a coupling reaction with (±)-trans-6-ethoxy-3-ethyl-2, 3, 4, 5-tetrahydro-4-pyridineacetic acid ethyl ester in the presence of KBr to form a lactam ketone intermediate. This intermediate is then subjected to a series of transformations, including Bischler-Napieralski cyclization and catalytic hydrogenation, ultimately leading to the formation of the target molecule, ochromianine [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





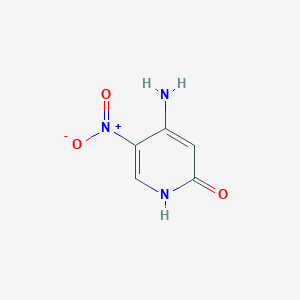




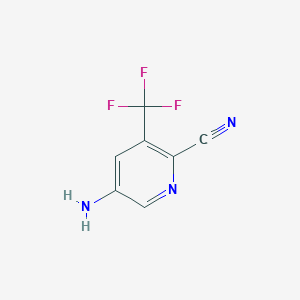
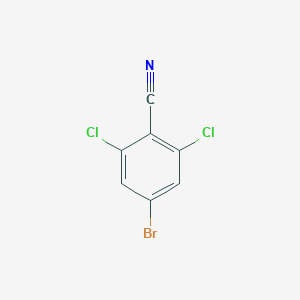

![Benzo[b]thiophen-6-ylmethanol](/img/structure/B1282835.png)

